2-[(3-Chloro-4-methylphenyl)methoxy]propan-2-yl-trimethylsilane
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Overview
Description
2-[(3-Chloro-4-methylphenyl)methoxy]propan-2-yl-trimethylsilane is an organic compound that features a trimethylsilane group attached to a propan-2-yl group, which is further connected to a methoxy group substituted with a 3-chloro-4-methylphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Chloro-4-methylphenyl)methoxy]propan-2-yl-trimethylsilane typically involves the reaction of 3-chloro-4-methylphenol with an appropriate alkylating agent to introduce the methoxy group. This intermediate is then reacted with a trimethylsilylating agent, such as trimethylsilyl chloride, under basic conditions to yield the final product. The reaction conditions often include the use of a base like sodium hydride or potassium carbonate and an aprotic solvent such as dimethylformamide or tetrahydrofuran.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-[(3-Chloro-4-methylphenyl)methoxy]propan-2-yl-trimethylsilane can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The methyl group on the phenyl ring can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The compound can be reduced to remove the chloro group or to modify the phenyl ring.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted phenyl derivatives, while oxidation reactions can produce aldehydes or carboxylic acids.
Scientific Research Applications
2-[(3-Chloro-4-methylphenyl)methoxy]propan-2-yl-trimethylsilane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[(3-Chloro-4-methylphenyl)methoxy]propan-2-yl-trimethylsilane involves its interaction with specific molecular targets, such as enzymes or receptors. The trimethylsilane group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. The chloro and methoxy groups can participate in hydrogen bonding and other interactions with target molecules, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-[(3-Chloro-4-methylphenyl)methoxy]ethanol
- 2-[(3-Chloro-4-methylphenyl)methoxy]propan-2-ol
- 2-[(3-Chloro-4-methylphenyl)methoxy]propan-2-yl-methylsilane
Uniqueness
2-[(3-Chloro-4-methylphenyl)methoxy]propan-2-yl-trimethylsilane is unique due to the presence of the trimethylsilane group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in synthesis and research.
Properties
IUPAC Name |
2-[(3-chloro-4-methylphenyl)methoxy]propan-2-yl-trimethylsilane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23ClOSi/c1-11-7-8-12(9-13(11)15)10-16-14(2,3)17(4,5)6/h7-9H,10H2,1-6H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRJABRHRGQEDEQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)COC(C)(C)[Si](C)(C)C)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23ClOSi |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.87 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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